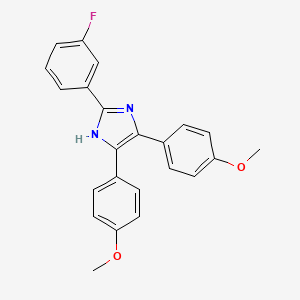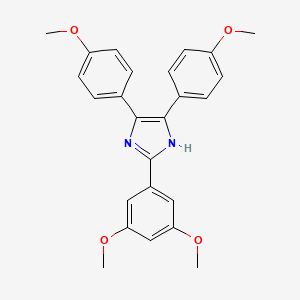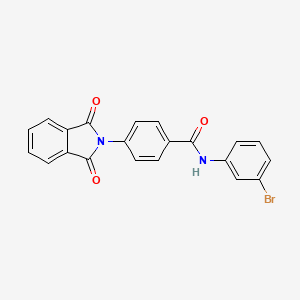![molecular formula C20H12N2O4S B3569049 2-{4-[(4-nitrophenyl)thio]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3569049.png)
2-{4-[(4-nitrophenyl)thio]phenyl}-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
2-{4-[(4-nitrophenyl)thio]phenyl}-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives. It has gained significant attention from researchers due to its potential applications in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 2-{4-[(4-nitrophenyl)thio]phenyl}-1H-isoindole-1,3(2H)-dione is not fully understood. However, it is believed to act by inhibiting specific enzymes involved in various diseases. For example, it has been shown to inhibit acetylcholinesterase, an enzyme that is responsible for breaking down acetylcholine in the brain. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
2-{4-[(4-nitrophenyl)thio]phenyl}-1H-isoindole-1,3(2H)-dione has been shown to have various biochemical and physiological effects. It has been reported to exhibit antioxidant activity, which can protect cells from oxidative stress. It has also been shown to have anti-inflammatory activity, which can reduce inflammation in various tissues. Additionally, it has been shown to have neuroprotective effects, which can protect neurons from damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-{4-[(4-nitrophenyl)thio]phenyl}-1H-isoindole-1,3(2H)-dione in lab experiments is its potential to inhibit specific enzymes involved in various diseases. This can lead to the development of new drugs that target these enzymes. However, one of the limitations of using this compound is its toxicity. It has been shown to be toxic to certain cell lines at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-{4-[(4-nitrophenyl)thio]phenyl}-1H-isoindole-1,3(2H)-dione. One direction is to further investigate its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, and further studies can help to identify the specific mechanisms involved. Another direction is to investigate its potential as an antiviral agent. It has been shown to inhibit the replication of certain viruses, such as HIV and herpes simplex virus. Finally, further studies can be conducted to optimize the synthesis method and improve the yield of the final product.
In conclusion, 2-{4-[(4-nitrophenyl)thio]phenyl}-1H-isoindole-1,3(2H)-dione is a promising chemical compound that has potential applications in medicinal chemistry. It has been studied for its potential anticancer, antiviral, and antimicrobial activities, as well as its ability to inhibit specific enzymes involved in various diseases. While it has certain advantages and limitations for lab experiments, further research can help to identify its full potential and optimize its use in scientific research.
Wissenschaftliche Forschungsanwendungen
2-{4-[(4-nitrophenyl)thio]phenyl}-1H-isoindole-1,3(2H)-dione has shown promising results in various scientific research applications. It has been studied for its potential anticancer, antiviral, and antimicrobial activities. It has also been investigated for its ability to inhibit specific enzymes involved in various diseases, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[4-(4-nitrophenyl)sulfanylphenyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O4S/c23-19-17-3-1-2-4-18(17)20(24)21(19)13-5-9-15(10-6-13)27-16-11-7-14(8-12-16)22(25)26/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFHMOWTIUZJQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)SC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B3568985.png)
![4-chloro-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3569005.png)
![2-[4-(9H-fluoren-9-yl)-1-piperazinyl]-4-methylquinoline](/img/structure/B3569012.png)
![2-(3-bromo-4-hydroxy-5-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3569018.png)
![2-{4-[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1H-benzimidazol-2-yl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3569026.png)

![3-chloro-N-[3-nitro-5-(3-pyridinyloxy)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B3569038.png)
![3-amino-N-[5-hydroxy-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B3569044.png)
![5,5'-oxybis[2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B3569052.png)
![methyl {6-chloro-5-[(4-chloro-1-naphthyl)oxy]-1H-benzimidazol-2-yl}carbamate](/img/structure/B3569060.png)

![4-{4-[(2-thienylcarbonyl)amino]phenoxy}phthalic acid](/img/structure/B3569087.png)